2-Fluoro-4-(methylthio)aniline 2-Fluoro-4-(methylthio)aniline
Brand Name: Vulcanchem
CAS No.: 76180-33-1
VCID: VC2271395
InChI: InChI=1S/C7H8FNS/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3
SMILES: CSC1=CC(=C(C=C1)N)F
Molecular Formula: C7H8FNS
Molecular Weight: 157.21 g/mol

2-Fluoro-4-(methylthio)aniline

CAS No.: 76180-33-1

Cat. No.: VC2271395

Molecular Formula: C7H8FNS

Molecular Weight: 157.21 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-4-(methylthio)aniline - 76180-33-1

Specification

CAS No. 76180-33-1
Molecular Formula C7H8FNS
Molecular Weight 157.21 g/mol
IUPAC Name 2-fluoro-4-methylsulfanylaniline
Standard InChI InChI=1S/C7H8FNS/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3
Standard InChI Key ZINVZVDSYNURHM-UHFFFAOYSA-N
SMILES CSC1=CC(=C(C=C1)N)F
Canonical SMILES CSC1=CC(=C(C=C1)N)F

Introduction

The compound is identified through various systematic and registry nomenclatures that provide essential reference points for researchers and industry professionals. Table 1 presents comprehensive identification parameters for 2-Fluoro-4-(methylthio)aniline.

ParameterValue
IUPAC Name2-fluoro-4-methylsulfanylaniline
CAS Registry Number76180-33-1
Molecular FormulaC7H8FNS
Molecular Weight157.21 g/mol
Standard InChIInChI=1S/C7H8FNS/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3
Standard InChIKeyZINVZVDSYNURHM-UHFFFAOYSA-N
SMILES NotationCSC1=CC(=C(C=C1)N)F
PubChem Compound ID22025617

Structural Characteristics

The molecular architecture of 2-Fluoro-4-(methylthio)aniline exhibits a benzene ring with an amino group at position 1, a fluorine atom at position 2 (ortho to the amino group), and a methylthio group at position 4 (para to the amino group). This non-symmetrical substitution pattern creates an interesting electronic distribution within the molecule. The fluorine atom, being highly electronegative, withdraws electron density from the aromatic ring, while both the amino and methylthio groups are electron-donating. This electronic interplay significantly influences the compound's chemical behavior and reactivity profile.

Physical and Chemical Properties

Physical State and Characteristics

2-Fluoro-4-(methylthio)aniline presents as a solid at standard temperature and pressure. While specific physical data for this exact compound is limited in the available literature, its properties can be reasonably estimated based on structurally similar compounds. The methylthio group typically increases lipophilicity compared to simpler aniline derivatives, affecting solubility patterns and partition coefficients.

The compound is described as having limited miscibility with water, which is consistent with its aromatic nature and hydrophobic substituents. It exhibits good solubility in common organic solvents such as alcohols, ethers, and chlorinated solvents, facilitating its use in various synthetic applications.

Chemical Reactivity

The reactivity profile of 2-Fluoro-4-(methylthio)aniline is defined by the interplay between its three functional groups:

  • The amino group (-NH2):

    • Functions as a nucleophilic center

    • Can undergo typical amine reactions (acylation, alkylation)

    • Activates the aromatic ring toward electrophilic aromatic substitution

  • The fluorine atom:

    • Provides a site for nucleophilic aromatic substitution

    • Influences the electronic distribution of the ring

    • Can be displaced under appropriate reaction conditions

  • The methylthio group (-SCH3):

    • Can undergo oxidation to sulfoxides and sulfones

    • Offers opportunities for further functionalization

    • Contributes to metal coordination properties

These functional groups collectively make 2-Fluoro-4-(methylthio)aniline versatile in chemical synthesis, particularly for the preparation of more complex structures relevant to pharmaceutical and materials science applications.

Synthesis and Preparation

Synthetic Routes

Several synthetic approaches can be employed to prepare 2-Fluoro-4-(methylthio)aniline. Based on general principles of aromatic chemistry and the available literature, the following methods represent viable synthetic pathways:

  • Substitution Reactions: Starting from appropriately functionalized precursors, the compound can be synthesized through various substitution reactions, often involving the introduction of functional groups onto the benzene ring.

  • Functional Group Transformations: Converting related compounds through functional group interconversions, such as reduction of corresponding nitro compounds or transformation of other sulfur-containing groups.

  • Cross-Coupling Reactions: Modern synthetic methodologies, including various metal-catalyzed cross-coupling reactions, can be employed for more selective synthesis of the target compound.

Purification Methods

The purification of 2-Fluoro-4-(methylthio)aniline typically involves standard techniques employed for similar organic compounds:

  • Column chromatography using appropriate solvent systems and stationary phases

  • Recrystallization from suitable solvents or solvent mixtures

  • Distillation methods where applicable, though care must be taken due to thermal stability considerations

These purification approaches ensure the removal of synthetic byproducts and starting materials, yielding the compound with the necessary purity for subsequent applications.

Applications

Pharmaceutical Applications

2-Fluoro-4-(methylthio)aniline has significant potential in pharmaceutical development, primarily as a building block for more complex molecules. Its applications in this domain include:

  • Synthesis of active pharmaceutical ingredients (APIs) containing fluorinated aromatic systems

  • Development of compounds with modified pharmacokinetic properties

  • Preparation of enzyme inhibitors and receptor modulators

  • Structure-activity relationship studies in drug discovery processes

The presence of fluorine is particularly valuable in medicinal chemistry, as fluorinated compounds often exhibit enhanced metabolic stability and membrane permeability compared to their non-fluorinated counterparts.

Role in Organic Synthesis

As noted in the available literature, 2-Fluoro-4-(methylthio)aniline serves as an important synthetic intermediate in organic chemistry. Its utility in this context includes:

  • Preparation of heterocyclic compounds through various cyclization reactions

  • Synthesis of more complex molecular frameworks through sequential functionalization

  • Production of compounds with specific electronic or optical properties

  • Development of materials with tailored physical characteristics

The compound's reactivity profile, influenced by its unique substitution pattern, makes it particularly valuable in creating diverse chemical structures through well-established synthetic methodologies.

Other Industrial Uses

Beyond pharmaceutical and general synthetic applications, 2-Fluoro-4-(methylthio)aniline may find utility in:

  • Preparation of specialty dyes and pigments

  • Development of agricultural chemicals

  • Production of functional materials for electronic applications

  • Analytical chemistry as a standard or reference material

Research Developments

Current Research Applications

Research involving 2-Fluoro-4-(methylthio)aniline primarily focuses on its utility as a building block in organic synthesis. Based on the available literature, current applications include:

  • Investigation of its reactivity in novel coupling reactions

  • Exploration of its potential in heterocycle synthesis

  • Study of structure-property relationships in materials incorporating this structural motif

  • Development of more efficient synthetic methodologies for related compounds

Structure-Activity Relationships

The unique combination of functional groups in 2-Fluoro-4-(methylthio)aniline creates interesting possibilities for structure-activity relationship studies. Areas of investigation might include:

  • The influence of the methylthio group on electronic properties compared to other substituents

  • The effect of the ortho-fluorine on reactivity and biological activity

  • Comparative studies with isomeric compounds to establish position-dependent effects

  • Investigation of metabolic pathways and stability in biological systems

Future Research Directions

Potential future research involving 2-Fluoro-4-(methylthio)aniline may explore:

  • Development of more selective and efficient synthetic routes

  • Expansion of its applications in material science

  • Investigation of its utility in developing novel pharmaceutical agents

  • Exploration of its potential in catalytic processes or as a ligand in coordination chemistry

Comparative Analysis

Comparison with Related Compounds

To provide context for understanding 2-Fluoro-4-(methylthio)aniline, Table 2 presents a comparison with structurally related compounds mentioned in the available literature.

CompoundMolecular FormulaMolecular WeightKey Structural DifferencesNotable Applications
2-Fluoro-4-(methylthio)anilineC7H8FNS157.21 g/molReference compoundPharmaceutical intermediates, organic synthesis
3-Fluoro-2-(methylthio)anilineC7H8FNS157.21 g/molDifferent isomer with altered substitution patternBuilding block in organic synthesis
2-Fluoro-4-methylanilineC7H8FN125.15 g/molContains methyl group instead of methylthio groupPreparation of indoles and amino alcohols
5-Bromo-2-fluoro-4-methylanilineC7H7BrFN204.04 g/molContains bromine and methyl instead of methylthioSynthetic intermediate in complex reactions

Structure-Property Relationships

The structural features of 2-Fluoro-4-(methylthio)aniline significantly influence its chemical and physical properties:

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